molecular formula C17H20N2O3 B4461203 N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}-2-furamide

N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}-2-furamide

Cat. No. B4461203
M. Wt: 300.35 g/mol
InChI Key: NAMLMPLQAJOHTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}-2-furamide is a synthetic compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is also known as TAK-659 and is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme involved in the activation of B-cells, and its inhibition has been shown to be effective in the treatment of various autoimmune diseases and cancers.

Mechanism of Action

N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}-2-furamide works by selectively inhibiting the activity of BTK. BTK is a crucial enzyme involved in the activation of B-cells, which are responsible for producing antibodies. By inhibiting BTK, N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}-2-furamide reduces the activity of B-cells and the production of antibodies, which can help in the treatment of autoimmune diseases and cancers.
Biochemical and Physiological Effects:
N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}-2-furamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the activity of B-cells and the production of antibodies, which can help in the treatment of autoimmune diseases and cancers. It has also been shown to reduce the activation of T-cells, which are involved in the immune response.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}-2-furamide is its selectivity towards BTK. This makes it a useful tool in studying the role of BTK in various biological processes. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}-2-furamide. One area of research is its potential use in the treatment of autoimmune diseases and cancers. Further studies are needed to determine the efficacy and safety of this compound in clinical trials. Another area of research is its potential use as a tool for studying the role of BTK in various biological processes. Further studies are needed to determine the specificity and selectivity of this compound towards BTK.

Scientific Research Applications

N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}-2-furamide has been extensively studied for its potential use in various research applications. One of the major areas of research is its use in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. BTK inhibition has been shown to be effective in reducing the activity of B-cells, which are known to play a crucial role in the development of autoimmune diseases.

properties

IUPAC Name

N-[4-(1-methylpiperidin-4-yl)oxyphenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-19-10-8-15(9-11-19)22-14-6-4-13(5-7-14)18-17(20)16-3-2-12-21-16/h2-7,12,15H,8-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAMLMPLQAJOHTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OC2=CC=C(C=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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